

Technical Guide: Stability and Storage of 5-Amino-2-bromophenol

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Compound of Interest		
Compound Name:	5-Amino-2-bromophenol	
Cat. No.:	B183262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **5-Amino-2-bromophenol** (CAS No: 55120-56-4). Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from safety data sheets, supplier recommendations, and data on analogous compounds to provide best-practice recommendations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **5-Amino-2-bromophenol** is essential for its proper handling and storage.

Property	Value	Source
CAS Number	55120-56-4	[1][2]
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
Appearance	Not explicitly stated, likely a solid	[1]
Melting Point	139 °C	[3]
Storage Temperature	2-8°C (Refrigerator)	[1]
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Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of **5-Amino-2-bromophenol**. The following conditions are recommended based on available data for this and structurally similar compounds.

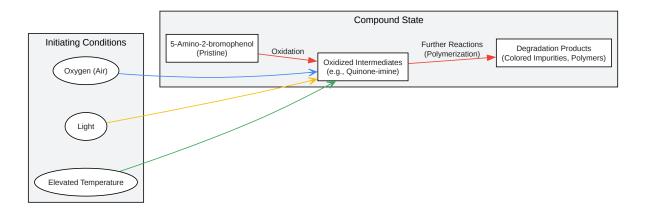
Parameter	Recommendation	Rationale
Temperature	2-8°C (Refrigerated)	To minimize the rate of potential degradation reactions.[1]
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	Aminophenols are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[4]
Light	Protect from light. Store in an amber vial or in a dark location.	Exposure to light can provide the energy to initiate and accelerate degradation reactions.[5]
Moisture	Store in a tightly sealed container in a dry place.	To prevent hydrolysis and potential degradation accelerated by moisture.
Container Material	Chemically resistant glass (e.g., borosilicate) with a secure, inert cap liner (e.g., PTFE).	To prevent leaching of contaminants from the container and ensure a tight seal against atmospheric moisture and oxygen.

Stability Profile and Potential Degradation Pathways

While specific stability studies on **5-Amino-2-bromophenol** are not readily available in the public domain, the chemical structure, an aminophenol, suggests a susceptibility to oxidation. The primary degradation pathway is likely the oxidation of the aminophenol moiety, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored



impurities and polymeric materials, a common issue with aminophenol compounds.[4] Discoloration, such as browning, is a visual indicator of potential degradation.



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Figure 1: Proposed degradation pathway for **5-Amino-2-bromophenol**.

Experimental Protocols for Stability and Purity Assessment

The following are generalized protocols for assessing the stability and purity of **5-Amino-2-bromophenol**. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a **5-Amino-2-bromophenol** sample and detecting the presence of degradation products.

Instrumentation and Materials:



- HPLC system with a UV detector (a photodiode array detector is recommended)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- 5-Amino-2-bromophenol sample
- Methanol or a suitable solvent for sample preparation
- 0.22 μm syringe filters

Procedure:

- Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the 5-Amino-2-bromophenol sample.
 - Dissolve the sample in 1 mL of methanol or the initial mobile phase composition to achieve a concentration of ~1 mg/mL.
 - Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- HPLC Conditions (Example):
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30°C
 - UV Detection: 280 nm (or a wavelength of maximum absorbance for the compound)
 - Gradient Program:







■ 0-5 min: 10% B

■ 5-25 min: 10% to 90% B (linear gradient)

■ 25-30 min: 90% B

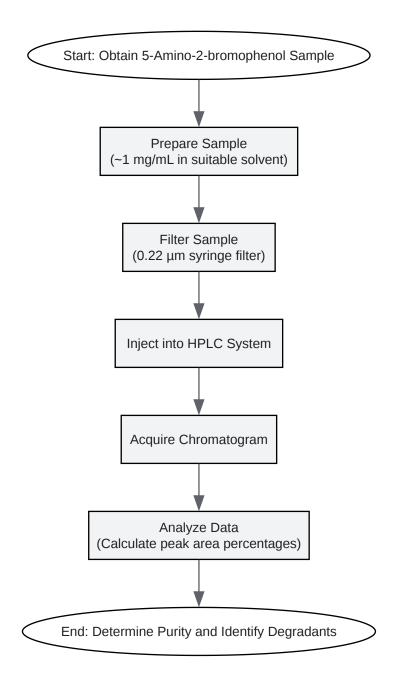
■ 30.1-35 min: 10% B (re-equilibration)

Analysis:

Inject the prepared sample.

- The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Degradation products will typically appear as separate peaks with different retention times.





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